N,N'-Dimethoxy-N,N'-dimethyloxamide
Overview
Description
N,N’-Dimethoxy-N,N’-dimethyloxamide is an organic compound with the molecular formula C6H12N2O4. It is a white to almost white powder or crystalline solid with a melting point of 91-95°C . This compound is known for its utility as an α-keto amide and 1,2-diketone synthon .
Scientific Research Applications
N,N’-Dimethoxy-N,N’-dimethyloxamide has several applications in scientific research:
Safety and Hazards
“N,N’-Dimethoxy-N,N’-dimethyloxamide” is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethoxy-N,N’-dimethyloxamide can be synthesized through the reaction of dimethylamine with dimethyl oxalate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a solvent such as methanol . The reaction can be represented as follows:
(CH3O)2C2O2+2(CH3NH)2→(CH3O)2C2N2(CH3)2+2CH3OH
Industrial Production Methods
Industrial production methods for N,N’-Dimethoxy-N,N’-dimethyloxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethoxy-N,N’-dimethyloxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxamides.
Reduction: Reduction reactions can convert it into simpler amides or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxamides, while reduction can produce amines .
Mechanism of Action
The mechanism of action of N,N’-Dimethoxy-N,N’-dimethyloxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylformamide: Similar in structure but lacks the methoxy groups.
N,N’-Dimethylethylenediamine: Contains ethylene linkage instead of oxamide.
N,N’-Dimethylacetamide: Similar but with an acetamide group instead of oxamide.
Uniqueness
N,N’-Dimethoxy-N,N’-dimethyloxamide is unique due to its dual methoxy and dimethyl substitutions on the oxamide backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N,N'-dimethoxy-N,N'-dimethyloxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-7(11-3)5(9)6(10)8(2)12-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSWGKZLVLVHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(=O)N(C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391079 | |
Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106675-70-1 | |
Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Dimethoxy-N,N'-dimethyloxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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